8-Oxabicyclo[3.2.1]oct-6-en-3-one (CAS 40458-77-3) is a bridged bicyclic ketone characterized by an oxygen heteroatom at the 8-position and an alkene moiety at the 6-position. In chemical procurement and process development, it is primarily valued as a conformationally rigid, highly versatile building block for the non-iterative synthesis of polyoxygenated natural products, C-glycosides, and macrolides [1]. By providing a stereochemically defined template, this compound allows chemists to perform precise desymmetrization and stereocontrolled functionalizations prior to selective ring cleavage [2]. Its structural rigidity ensures high facial selectivity during functionalization, making it a highly effective starting material for complex acyclic and heterocyclic segments compared to standard linear precursors [1].
Substituting 8-oxabicyclo[3.2.1]oct-6-en-3-one with its carbon analogue (bicyclo[3.2.1]oct-6-en-3-one) or nitrogen analogue (tropinone) fundamentally alters the downstream ring-opening chemistry, eliminating the ability to generate oxygen-containing heterocycles like tetrahydropyrans or delta-valerolactones [1]. Furthermore, attempting to replace this bicyclic template with acyclic polyketide precursors (such as standard linear aldol equivalents) forces the synthetic route into iterative, multi-step additions [2]. These linear approaches suffer from compounding stereochemical drift and lower overall yields, whereas the rigid oxabicyclic framework enforces strict stereocontrol (e.g., via 6-endo-tet interactions) that is physically impossible in flexible acyclic systems [1].
The rigid oxabicyclic framework of 8-oxabicyclo[3.2.1]oct-6-en-3-one provides strict facial selectivity during functionalization compared to acyclic linear aldol precursors. When utilized as a starting template for polyoxygenated fragments, it enables the generation of homochiral building blocks with an average of 94% enantiomeric excess (ee), successfully bypassing the stereochemical drift associated with iterative linear aldol additions [1].
| Evidence Dimension | Enantiomeric purity of downstream building blocks |
| Target Compound Data | ~94% ee via desymmetrization of the rigid oxabicyclic template |
| Comparator Or Baseline | Iterative acyclic aldol additions (typically suffer from compounding stereochemical loss) |
| Quantified Difference | Retention of >90% ee without the need for complex iterative chiral auxiliaries |
| Conditions | Synthesis of stereochemical tetrades of anomeric carbohydrate mimics and polypropionate units |
Procuring this rigid template allows synthetic chemists to bypass complex, multi-step chiral auxiliary-guided aldol reactions, saving time and improving final enantiomeric purity.
Unlike its carbon analogue (bicyclo[3.2.1]oct-6-en-3-one), the oxygen bridge in 8-oxabicyclo[3.2.1]oct-6-en-3-one can be selectively cleaved to yield highly substituted tetrahydropyran rings and delta-valerolactones. This specific heteroatom placement allows for a regioselective intramolecular Michael addition and chemoselective deprotection facilitated by 6-endo-tet interactions, which are structurally impossible with carbocyclic analogues [1].
| Evidence Dimension | Yield of oxygenated heterocycles upon cleavage |
| Target Compound Data | Direct access to tetrahydropyrans and delta-valerolactones via oxygen bridge cleavage |
| Comparator Or Baseline | Bicyclo[3.2.1]oct-6-en-3-one (yields substituted cycloheptanes upon cleavage, 0% O-heterocycles) |
| Quantified Difference | Complete shift in product class (O-heterocycles vs. carbocycles) |
| Conditions | Ring-opening and regioselective intramolecular Michael addition |
Buyers targeting macrolides, C-glycosides, or marine natural products must select the oxa-bridged variant to ensure the correct oxygen heteroatom is incorporated into the final ring system.
The procurement and scale-up of 8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives are highly efficient due to their generation via [4+3] cycloaddition of oxyallyl cations with furans. Compared to the multi-step de novo synthesis of highly substituted cycloheptanones, this convergent approach allows for multi-gram scale production in a single step with yields often exceeding 70%, making it a highly processable intermediate for industrial scale-up [1].
| Evidence Dimension | Synthetic steps and yield for bicyclic core formation |
| Target Compound Data | Single-step [4+3] cycloaddition yielding >70% |
| Comparator Or Baseline | De novo multi-step synthesis of equivalent functionalized cycloheptanes (typically >3 steps, lower overall yield) |
| Quantified Difference | Reduction of multiple synthetic steps and highly convergent yield |
| Conditions | Reaction of polyhaloketones (oxyallyl cation precursors) with furans in scalable conditions |
For process chemists, starting from this readily scalable oxabicyclic compound significantly reduces the cost of goods and synthetic complexity for cycloheptane and pyran derivatives.
Because of its ability to yield homochiral building blocks with ~94% ee, this compound is a highly efficient starting material for constructing the polyacetate segments and tetrahydropyran rings found in complex marine natural products like phorboxazoles and macrolactin A, bypassing iterative aldol methods [1].
The compound's unique oxa-bridge allows it to serve as a rigid template that undergoes stereoselective functionalization followed by selective ring cleavage, making it the preferred precursor for the scalable production of pure C-glycosides and delta-valerolactones [2].
In medicinal chemistry, the rigid bicyclic framework is utilized to synthesize conformationally restricted morpholine or piperidine analogues, where the oxabicyclic core restricts flexibility and improves target binding affinity compared to flexible acyclic chains [3].